molecular formula C20H12Br2Cl2N2O5 B11556637 2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11556637
M. Wt: 591.0 g/mol
InChI Key: SZRCUHBERBAYKM-YCPBAFNGSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and furan groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including halogenation, acylation, and condensation reactionsThe final step involves the formation of the imino group via a condensation reaction with 2-(2,4-dichlorophenoxy)acetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The furan-2-carboxylate group may also play a role in modulating the compound’s activity by enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-chlorophenol: Shares the bromine and phenol groups but lacks the furan-2-carboxylate and imino groups.

    2,6-Dibromonaphthalene: Contains bromine atoms but has a different aromatic core structure.

    2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenol: Similar structure but without the furan-2-carboxylate group.

Uniqueness

Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study .

Properties

Molecular Formula

C20H12Br2Cl2N2O5

Molecular Weight

591.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H12Br2Cl2N2O5/c21-12-6-11(19(14(22)7-12)31-20(28)17-2-1-5-29-17)9-25-26-18(27)10-30-16-4-3-13(23)8-15(16)24/h1-9H,10H2,(H,26,27)/b25-9+

InChI Key

SZRCUHBERBAYKM-YCPBAFNGSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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